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Cat. No.: B1670288 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This application note provides a detailed guide for the structural elucidation of

desferriferribactin, a siderophore of significant interest in microbiology and pharmacology,

using Nuclear Magnetic Resonance (NMR) spectroscopy. The protocols outlined herein,

coupled with comprehensive data analysis, offer a robust framework for researchers engaged

in natural product chemistry, drug discovery, and the study of iron metabolism.

Introduction to Desferriferribactin and the Role of
NMR
Desferriferribactin is a member of the hydroxamate class of siderophores, small molecules

produced by microorganisms to scavenge iron from their environment. Its unique structure, a

nonapeptide containing two residues each of lysine and N⁶-formyl-N⁶-hydroxyornithine, makes

it a compelling target for structural analysis.[1] Understanding the three-dimensional

conformation of desferriferribactin is crucial for elucidating its mechanism of action, its

interaction with bacterial receptors, and for the potential design of novel antimicrobial agents

that target iron uptake pathways.

NMR spectroscopy stands as a powerful, non-destructive technique for determining the

structure of organic molecules in solution.[1] Through a suite of one-dimensional (1D) and two-
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dimensional (2D) NMR experiments, it is possible to piece together the complete covalent

framework and stereochemistry of complex natural products like desferriferribactin.

Experimental Protocols
Detailed methodologies for the key NMR experiments required for the structural elucidation of

desferriferribactin are provided below.

Sample Preparation
Proper sample preparation is critical for acquiring high-quality NMR data.

Protocol:

Purification: Isolate and purify desferriferribactin from microbial culture using appropriate

chromatographic techniques (e.g., column chromatography, HPLC). Ensure the final sample

is free of paramagnetic impurities which can lead to significant line broadening.

Solvent Selection: Dissolve 5-10 mg of purified desferriferribactin in a suitable deuterated

solvent (e.g., D₂O or DMSO-d₆). The choice of solvent should be based on the solubility of

the compound and the desired pH for the experiment.

Concentration: The optimal concentration for ¹H NMR is typically 1-10 mM. For less sensitive

experiments like ¹³C NMR, a higher concentration may be necessary.

Internal Standard: Add a small amount of an internal standard, such as DSS (4,4-dimethyl-4-

silapentane-1-sulfonic acid) for aqueous samples or TMS (tetramethylsilane) for organic

solvents, for accurate chemical shift referencing.

NMR Tube: Transfer the solution to a high-quality 5 mm NMR tube.

NMR Data Acquisition
A standard suite of 1D and 2D NMR experiments should be performed on a high-field NMR

spectrometer (e.g., 500 MHz or higher) to ensure adequate signal dispersion and sensitivity.

Key Experiments:
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¹H NMR (Proton): Provides information on the number and chemical environment of protons.

¹³C NMR (Carbon-13): Reveals the number and types of carbon atoms (e.g., methyl,

methylene, methine, quaternary).

COSY (Correlation Spectroscopy): Identifies scalar-coupled protons, typically those

separated by two or three bonds (²JHH, ³JHH), revealing proton-proton connectivity within a

spin system.

HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly attached to

carbon atoms, establishing one-bond C-H connections.

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and

carbons that are separated by two or three bonds (²JCH, ³JCH), crucial for connecting

different spin systems and identifying quaternary carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy): Detects through-space correlations

between protons that are in close proximity, providing insights into the 3D structure and

stereochemistry.

Data Presentation: NMR Spectral Data of
Desferriferribactin
The following tables summarize the ¹H and ¹³C NMR chemical shifts for the constituent amino

acid residues of desferriferribactin, as determined in D₂O.

Table 1: ¹H NMR Chemical Shifts (ppm) of Desferriferribactin Residues in D₂O

Residue α-H β-H γ-H δ-H ε-H Other

Lysine 4.15 1.85, 1.70 1.45 1.65 2.95

N⁶-formyl-

N⁶-

hydroxyorn

ithine

4.25 1.95, 1.80 1.60 3.55
8.20

(formyl-H)
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Table 2: ¹³C NMR Chemical Shifts (ppm) of Desferriferribactin Residues in D₂O

Residue α-C β-C γ-C δ-C ε-C Other

Lysine 56.5 31.5 23.5 27.5 40.5

N⁶-formyl-

N⁶-

hydroxyorn

ithine

55.0 28.0 24.0 49.0
165.0

(formyl-C)

Note: The chemical shifts are approximate and may vary slightly depending on experimental

conditions such as pH and temperature.

Visualization of the Elucidation Process
The following diagrams illustrate the logical workflow for the structural elucidation of

desferriferribactin using NMR spectroscopy.
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Experimental workflow for NMR-based structural elucidation.
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Integration of NMR data for structural determination.

Conclusion
The combination of 1D and 2D NMR spectroscopy provides a powerful and definitive method

for the structural elucidation of desferriferribactin. By systematically applying the protocols

and analytical workflows described in this application note, researchers can confidently

determine the covalent structure and gain insights into the three-dimensional conformation of

this important siderophore. This knowledge is fundamental for advancing our understanding of

microbial iron acquisition and for the development of novel therapeutic strategies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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